tert-butyl(2S,3aS,6aS)-2-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylatehydrochloride
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Overview
Description
tert-butyl(2S,3aS,6aS)-2-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylatehydrochloride is a complex organic compound that features a tert-butyl group, an aminomethyl group, and a cyclopentapyrrole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(2S,3aS,6aS)-2-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylatehydrochloride typically involves multiple steps. One common approach is the cyclization of a suitable precursor, followed by the introduction of the tert-butyl group and the aminomethyl group. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer greater efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-butyl(2S,3aS,6aS)-2-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-butyl(2S,3aS,6aS)-2-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylatehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl(2S,3aS,6aS)-2-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylatehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, while the tert-butyl group provides steric hindrance that can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tert-butyl substituted hetero-donor compounds, such as tert-butyl (3aS,6R,6aS)-6-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate .
Uniqueness
The uniqueness of tert-butyl(2S,3aS,6aS)-2-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylatehydrochloride lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry.
Biological Activity
Tert-butyl(2S,3aS,6aS)-2-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate hydrochloride is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₃H₂₅ClN₂O₂
- Molecular Weight : 276.80 g/mol
- CAS Number : 2613300-20-0
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its effects on different biological systems. Key areas of interest include:
- Neuroprotective Effects : Research indicates that derivatives of octahydrocyclopenta[b]pyrrole structures exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.
- Anticancer Activity : Compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation. Studies have indicated that these compounds can modulate signaling pathways associated with tumor growth.
- Antimicrobial Properties : Some derivatives have demonstrated activity against a range of microbial strains, suggesting potential applications in treating infections.
The mechanisms underlying the biological activities of tert-butyl(2S,3aS,6aS)-2-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate hydrochloride are still under investigation. However, several hypotheses have emerged based on related compounds:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit specific enzymes involved in cellular signaling pathways.
- Modulation of Receptor Activity : There is evidence that these compounds can interact with neurotransmitter receptors, potentially influencing neurochemical signaling.
Case Studies and Experimental Data
-
Neuroprotective Studies :
- In vitro studies on neuronal cell lines demonstrated that derivatives could significantly reduce oxidative stress markers and enhance cell viability under stress conditions.
- Animal models showed improvements in behavioral outcomes associated with neurodegeneration when treated with similar compounds.
-
Anticancer Activity :
- A study reported that octahydrocyclopenta[b]pyrrole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity.
- Mechanistic studies revealed that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways.
-
Antimicrobial Testing :
- The compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria in preliminary tests, suggesting a broad-spectrum antimicrobial potential.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C13H25ClN2O2 |
---|---|
Molecular Weight |
276.80 g/mol |
IUPAC Name |
tert-butyl (2S,3aS,6aS)-2-(aminomethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-10(8-14)7-9-5-4-6-11(9)15;/h9-11H,4-8,14H2,1-3H3;1H/t9-,10-,11-;/m0./s1 |
InChI Key |
ZYQDJKCPUHQZSP-AELSBENASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CCC[C@H]2C[C@H]1CN.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC2CC1CN.Cl |
Origin of Product |
United States |
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